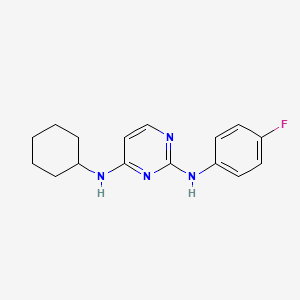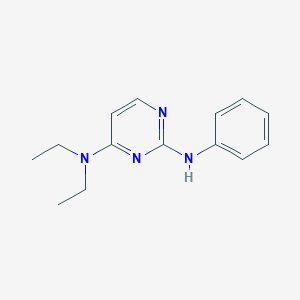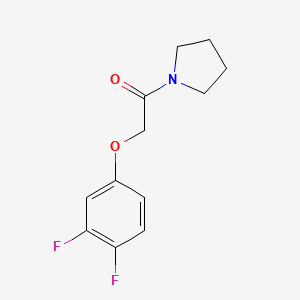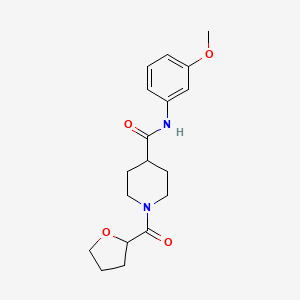![molecular formula C18H21ClN2O3S B6643116 2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide, commonly known as TBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBCA is a small molecule inhibitor that has been shown to have promising results in preclinical studies for multiple diseases.
作用機序
TBCA functions as a small molecule inhibitor that targets specific signaling pathways in cells. TBCA has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting CK2 activity, TBCA can disrupt the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
TBCA has been shown to have various biochemical and physiological effects, depending on the specific disease being studied. In cancer research, TBCA has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In cardiovascular disease research, TBCA has been shown to reduce inflammation, oxidative stress, and improve heart function. In neurodegenerative disease research, TBCA has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
実験室実験の利点と制限
One advantage of TBCA is that it is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. TBCA has also shown promising results in preclinical studies, making it a potential candidate for future clinical trials. However, one limitation of TBCA is its specificity for CK2, which may limit its effectiveness in diseases that do not involve CK2 signaling pathways.
将来の方向性
There are several future directions for TBCA research, including the development of more potent and selective inhibitors, the investigation of TBCA's potential in combination therapies, and the exploration of TBCA's potential in other diseases. Additionally, further research is needed to understand the long-term effects of TBCA and its potential side effects. Overall, TBCA has shown promising results in preclinical studies and has the potential to be a valuable tool in the treatment of various diseases.
合成法
The synthesis of TBCA involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-chloroaniline to form an intermediate compound. This intermediate is then reacted with N-(4-chlorophenyl)acetamide in the presence of a base to yield TBCA. The final product is obtained through purification and isolation techniques.
科学的研究の応用
TBCA has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, TBCA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In cardiovascular disease research, TBCA has been shown to have protective effects on the heart by reducing inflammation and oxidative stress. In neurodegenerative disease research, TBCA has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-4-10-16(11-5-13)25(23,24)20-12-17(22)21-15-8-6-14(19)7-9-15/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYOXKHLXARLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)


![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)


![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6643120.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)

